![molecular formula C6H4BrN3 B1379910 5-Brom-3H-pyrazolo[3,4-b]pyridin CAS No. 916257-29-9](/img/structure/B1379910.png)
5-Brom-3H-pyrazolo[3,4-b]pyridin
Übersicht
Beschreibung
5-bromo-3H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a bromine atom attached to the fifth position of the pyrazole ring. It is a medicinally privileged structure,
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds
5-Bromo-3H-pyrazolo[3,4-b]pyridine serves as a key intermediate in the synthesis of various bioactive compounds. Researchers have synthesized derivatives that exhibit promising antibacterial and antioxidant properties. For instance, a study reported the design and synthesis of sulfonamide derivatives linked to 5-bromo-3H-pyrazolo[3,4-b]pyridine, which showed significant activity against both Gram-positive and Gram-negative bacterial strains, outperforming standard antibiotics like streptomycin .
Table 1: Biological Activities of Synthesized Derivatives
Compound | Activity Type | Effectiveness |
---|---|---|
8a | Antibacterial | Effective against Gram-positive |
8c | Antioxidant | Strong DPPH scavenging activity |
8d | Antibacterial | Effective against Gram-negative |
8i | Antioxidant | Significant superoxide scavenging |
Therapeutic Applications
The pyrazolo[3,4-b]pyridine scaffold is frequently utilized in the development of kinase inhibitors. This compound's structure allows it to act as a hydrogen bond donor while also engaging in π–π stacking interactions, which are crucial for binding to target proteins involved in cancer pathways. Notably, it has been incorporated into the design of selective inhibitors for various kinases, including those implicated in tumor growth and metastasis .
Antimicrobial Properties
The antimicrobial properties of 5-bromo-3H-pyrazolo[3,4-b]pyridine derivatives have been explored extensively. A series of compounds synthesized from this scaffold demonstrated potent inhibition against multiple bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Antioxidant Activity
Research has shown that certain derivatives exhibit notable antioxidant activity, which is beneficial in preventing oxidative stress-related damage in cells. The DPPH radical scavenging assay is commonly employed to evaluate this property, with several synthesized compounds showing significant scavenging ability .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological efficacy of pyrazolo[3,4-b]pyridine derivatives. Modifications at various positions on the pyrazole ring can lead to enhanced potency and selectivity for specific biological targets. For example, substituents on the nitrogen or carbon atoms can significantly influence both the pharmacokinetic and pharmacodynamic profiles of these compounds .
Case Studies
Several case studies illustrate the successful application of 5-bromo-3H-pyrazolo[3,4-b]pyridine in drug discovery:
- Case Study 1 : A derivative was synthesized that showed IC50 values in low nanomolar ranges against B-RafV600E kinase, indicating its potential as a targeted therapy for specific cancer types.
- Case Study 2 : A series of sulfonamide-linked derivatives were evaluated for their antimicrobial properties, demonstrating a clear correlation between structural modifications and increased antibacterial activity.
Wirkmechanismus
Target of Action
The primary targets of 5-bromo-3H-pyrazolo[3,4-b]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes: TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .
Mode of Action
5-bromo-3H-pyrazolo[3,4-b]pyridine interacts with its targets, the TRKs, by inhibiting their activities . For instance, a derivative of this compound, referred to as compound C03, showed acceptable activity with an IC50 value of 56 nM, inhibiting the proliferation of the Km-12 cell line .
Biochemical Pathways
Upon activation, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
Compound C03, a derivative of 5-bromo-3H-pyrazolo[3,4-b]pyridine, has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.
Result of Action
The result of the action of 5-bromo-3H-pyrazolo[3,4-b]pyridine is the inhibition of cell proliferation. For example, compound C03 inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
Biochemische Analyse
Biochemical Properties
5-bromo-3H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . The compound interacts with enzymes such as TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase family. These interactions involve binding to the kinase domain of TRKs, thereby inhibiting their activity and preventing downstream signaling pathways that promote cell proliferation and survival .
Cellular Effects
The effects of 5-bromo-3H-pyrazolo[3,4-b]pyridine on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cell lines, such as the Km-12 cell line, with an IC50 value of 0.304 μM . The compound also exhibits selectivity for certain cell lines, including MCF-7 and HUVEC cells . By inhibiting TRKs, 5-bromo-3H-pyrazolo[3,4-b]pyridine disrupts cell signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are critical for cell growth, differentiation, and survival .
Molecular Mechanism
At the molecular level, 5-bromo-3H-pyrazolo[3,4-b]pyridine exerts its effects through binding interactions with the kinase domain of TRKs. This binding inhibits the phosphorylation of the kinase domain, thereby blocking the activation of downstream signaling pathways . The compound’s ability to inhibit TRKs is attributed to its structural compatibility with the ATP-binding pocket of the kinase domain, which prevents ATP from binding and activating the kinase . Additionally, 5-bromo-3H-pyrazolo[3,4-b]pyridine has shown low inhibitory activity against cytochrome P450 isoforms, except for CYP2C9, indicating its potential for selective inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-3H-pyrazolo[3,4-b]pyridine have been observed to change over time. The compound has demonstrated good plasma stability, which is essential for maintaining its inhibitory activity over extended periods .
Dosage Effects in Animal Models
The effects of 5-bromo-3H-pyrazolo[3,4-b]pyridine vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibition of TRKs, with higher doses leading to more significant inhibition . It is crucial to identify the threshold doses that achieve therapeutic effects without causing toxic or adverse effects. High doses of the compound may lead to toxicity, and careful dosage optimization is necessary to balance efficacy and safety .
Metabolic Pathways
5-bromo-3H-pyrazolo[3,4-b]pyridine is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450 isoforms. The compound’s low inhibitory activity against most cytochrome P450 isoforms, except CYP2C9, suggests that it may have minimal effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 5-bromo-3H-pyrazolo[3,4-b]pyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to bind to specific proteins may affect its localization and accumulation in certain tissues . Understanding the transport mechanisms and distribution patterns is essential for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of 5-bromo-3H-pyrazolo[3,4-b]pyridine plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Identifying the subcellular localization can provide insights into its mechanism of action and potential effects on cellular processes .
Biologische Aktivität
5-Bromo-3H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antibacterial, and antioxidant activities, supported by data tables and research findings.
Chemical Structure and Properties
5-Bromo-3H-pyrazolo[3,4-b]pyridine features a bromine atom at the 5-position of the pyrazole ring. Its molecular formula is CHBrN, with a molecular weight of approximately 198.02 g/mol. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Research has demonstrated that 5-bromo-3H-pyrazolo[3,4-b]pyridine exhibits potent cytotoxic effects against various cancer cell lines. A study by Naguib and El-Nassan (2016) reported significant cytotoxicity against five human cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF7 (Breast) | 12.5 |
HepG2 (Liver) | 15.8 |
HCT116 (Colon) | 20.0 |
A549 (Lung) | 25.0 |
PC3 (Prostate) | 30.0 |
These results indicate that the compound can effectively inhibit cancer cell proliferation, making it a promising candidate for further development in cancer therapy .
Antibacterial Activity
The antibacterial properties of 5-bromo-3H-pyrazolo[3,4-b]pyridine have also been evaluated. In vitro studies assessed its effectiveness against various bacterial strains using the Kirby-Bauer disk diffusion method:
Bacterial Strain | Inhibition Zone (mm) | Comparison Drug |
---|---|---|
Staphylococcus aureus | 13 | Tetracycline |
Escherichia coli | 10 | Tetracycline |
Bacillus subtilis | 12 | Tetracycline |
Pseudomonas aeruginosa | 11 | Tetracycline |
The compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
In addition to its anticancer and antibacterial properties, 5-bromo-3H-pyrazolo[3,4-b]pyridine exhibits antioxidant activity. A study utilized DPPH and superoxide radical scavenging assays to evaluate this property:
Compound | DPPH Scavenging Activity (%) |
---|---|
5-Bromo-3H-pyrazolo[3,4-b]pyridine | 68% |
Standard (Ascorbic Acid) | 85% |
These findings suggest that the compound can effectively scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases .
Case Studies and Research Findings
- Anticancer Efficacy : A comprehensive study highlighted the mechanism by which 5-bromo-3H-pyrazolo[3,4-b]pyridine induces apoptosis in cancer cells through the activation of caspase pathways .
- Antibacterial Evaluation : Another research focused on synthesizing derivatives of pyrazolo[3,4-b]pyridine linked with sulfonamides, which exhibited enhanced antibacterial activity compared to standard drugs like streptomycin .
- Molecular Docking Studies : Molecular docking studies revealed that the compound binds effectively to various biological targets, suggesting its role as a lead candidate for drug development against diseases such as tuberculosis .
Eigenschaften
IUPAC Name |
5-bromo-3H-pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRGPNOVANIZJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=CC(=C2)Br)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.